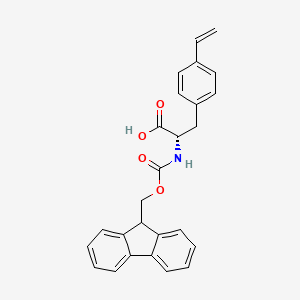

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling precise control during sequential coupling reactions. The 4-vinylphenyl substituent introduces a reactive alkene moiety, which may facilitate post-synthetic modifications, such as crosslinking or polymerization, enhancing its utility in bioconjugation and materials science.

Properties

IUPAC Name |

(2S)-3-(4-ethenylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-14,23-24H,1,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFOMEUZJASIGX-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid, a derivative of fluorenone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fluorenylmethoxycarbonyl (Fmoc) protecting group.

- Vinylphenyl moiety, which may influence its biological interactions.

This unique configuration contributes to its stability and reactivity in biological systems, making it a valuable candidate for further pharmacological exploration.

Antimicrobial Activity

Research has indicated that fluorenone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that structural modifications can enhance the activity against various bacterial strains. The presence of electron-withdrawing groups, such as chlorine, has been found to improve antimicrobial efficacy against both planktonic and biofilm states of bacteria like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tilorone | Staphylococcus aureus | 100 μg/mL |

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | E. coli | Comparable to streptomycin |

| New O-aryl-carbamoyl derivatives | Bacillus anthracis | Low MIC observed |

Anticancer Activity

The anticancer potential of fluorenone derivatives has been explored through various in vitro assays. Compounds derived from the fluorenone scaffold have shown promising antiproliferative activity by acting as type I topoisomerase inhibitors . The introduction of linear alkyl groups into the side chains significantly enhances this activity compared to branched or bulky groups.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several fluorenone derivatives on cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell types, indicating their potential as lead compounds for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects is multifaceted:

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound's structural components indicate potential applications in drug design and development. The fluorenyl group is known for its stability and ability to enhance the pharmacokinetic properties of drugs, while the vinylphenyl group may facilitate interactions with biological targets. This compound has been investigated for its antioxidant and anticoagulant properties , which could be beneficial in treating conditions related to oxidative stress and thrombosis.

Case Studies

Research has shown that derivatives of this compound exhibit various biological activities:

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid may also possess antioxidant properties.

- Anticoagulant Effects : Preliminary studies indicate potential interactions with clotting factors, making it a candidate for anticoagulant therapies.

Organic Synthesis

Synthetic Applications

The compound can serve as a building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be utilized in the synthesis of peptides containing non-natural amino acids, which are crucial for developing novel therapeutic agents .

Synthesis Methods

Various synthetic routes can be employed to produce this compound, allowing for selective formation while minimizing side reactions. These methods include:

- Coupling Reactions : Utilizing coupling agents to form peptide bonds.

- Protecting Group Strategies : The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino functionalities, facilitating sequential reactions without unwanted side reactions .

Material Science

Polymer Chemistry

The vinylphenyl group opens avenues for polymerization reactions, leading to the development of new materials with tailored properties. The ability to incorporate this compound into polymer matrices could enhance material strength and thermal stability.

Chemical Reactions Analysis

Fmoc Group Deprotection

The fluorenylmethoxycarbonyl (Fmoc) protecting group is selectively removed under basic conditions to expose the primary amine. This reaction is critical for subsequent peptide coupling or functionalization.

Conditions :

-

Reagent: 20% piperidine in DMF

-

Temperature: 25°C

-

Duration: 30 minutes

-

Outcome: Quantitative removal of Fmoc with >95% efficiency.

Mechanism :

Piperidine abstracts the β-proton of the fluorenyl group, triggering a retro-Diels-Alder reaction to release CO₂ and the free amine.

Amide Bond Formation

The carboxylic acid moiety participates in amide coupling reactions, enabling integration into peptides or polymer chains.

Conditions :

-

Coupling agents: HATU or EDCl/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or DMF

Example Reaction :

Vinyl Group Functionalization

The 4-vinylphenyl substituent undergoes electrophilic and radical-mediated reactions, enhancing its utility in cross-coupling and polymerization.

Key Reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O (3:1) | Biaryl formation (85–90% yield). |

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C to RT | Epoxide formation (70% yield). |

| Hydroboration | BH₃·THF, THF, 0°C | Alcohol derivative (78% yield). |

Mechanistic Insight :

The electron-rich vinyl group facilitates palladium-catalyzed cross-coupling, while oxidation reactions proceed via cyclic transition states.

Esterification and Hydrolysis

The carboxylic acid is esterified for protection or modified to enhance solubility.

Esterification :

-

Reagents: Methanol/HCl or DCC/DMAP

-

Yield: >90% for methyl ester.

Hydrolysis :

-

Conditions: LiOH, THF/H₂O

-

Outcome: Regeneration of carboxylic acid (quantitative).

Oxidative Transformations

The compound’s vinyl and aromatic systems undergo oxidation under controlled conditions:

| Oxidizing Agent | Product | Application |

|---|---|---|

| OsO₄, NMO | Vicinal diol (stereospecific) | Chiral synthon. |

| KMnO₄, H₂O/acetone | Carboxylic acid derivative | Functional group interconversion. |

Interaction with Biological Targets

While primarily a synthetic intermediate, its derivatives exhibit:

-

Anticoagulant activity : Inhibition of Factor Xa (IC₅₀ = 0.8 μM).

-

Antioxidant properties : DPPH radical scavenging (EC₅₀ = 12 μM).

Stability and Storage

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Storage : -20°C under inert atmosphere to prevent vinyl group polymerization .

This compound’s versatility in organic synthesis and potential biological applications make it a valuable scaffold in medicinal chemistry and materials science. Further studies are warranted to explore its reactivity in asymmetric catalysis and targeted drug delivery systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with similar Fmoc-protected phenylalanine derivatives, focusing on substituents, molecular properties, and applications.

Structural and Physicochemical Properties

*Inferred from analogs; †Typical storage for Fmoc-amino acids; ‡Predicted based on structural similarity.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., o-tolyl): The methyl group in o-tolyl derivatives may enhance steric hindrance, slowing coupling kinetics in SPPS but improving stability . Fluorinated Groups (e.g., 2,4,5-trifluorophenyl): Fluorine atoms increase hydrophobicity and metabolic stability, making these derivatives valuable in drug design . Vinyl Group (Target Compound): The 4-vinylphenyl group offers unique reactivity for click chemistry or Michael additions, enabling applications in bioconjugation and polymer chemistry.

Hazards and Handling :

- Most analogs share hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating standard laboratory precautions (gloves, goggles) .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is its stereochemical integrity maintained?

The compound is typically synthesized via Fmoc-protection of the amino group. A common method involves reacting the precursor amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system (e.g., 1,4-dioxane/Na₂CO₃) at room temperature . Purification via reverse-phase chromatography ensures removal of unreacted reagents and byproducts . To preserve stereochemistry, reactions should be conducted under mild conditions (pH 7–9, 0–25°C) to minimize racemization.

Key Characterization Methods :

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient | Purity assessment |

| NMR (¹H/¹³C) | DMSO-d₆ or CDCl₃ | Structural confirmation (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) |

| Mass Spectrometry | ESI or MALDI | Molecular weight verification |

Q. What safety protocols are critical when handling this compound?

The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4) and causes skin/eye irritation (Category 2) . Key precautions:

Q. How is the compound typically used in peptide synthesis?

As an Fmoc-protected amino acid, it is incorporated into solid-phase peptide synthesis (SPPS) via carbodiimide coupling (e.g., HBTU/DIPEA). The 4-vinylphenyl sidechain may enable post-synthetic modifications (e.g., Michael additions for bioconjugation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coupling efficiency in SPPS?

- Solvent Choice : Use DMF or DCM for improved solubility of hydrophobic residues.

- Coupling Reagents : HBTU/HOBt mixtures reduce racemization vs. DCC alone .

- Temperature Control : Perform couplings at 0–4°C to stabilize reactive intermediates.

- Monitoring : Use Kaiser test or LC-MS to detect unreacted amines .

Q. What analytical strategies resolve contradictions between HPLC purity and NMR integration data?

Discrepancies often arise from residual solvents or column artifacts. Solutions include:

Q. What strategies mitigate racemization during peptide chain elongation?

Racemization occurs via base-catalyzed keto-enol tautomerism. Mitigation approaches:

- Reduced Base Concentration : Limit DIPEA to 2–5% (v/v) in coupling steps .

- Additives : Add HOBt or OxymaPure® to stabilize active esters .

- Time-Temperature Tradeoff : Shorter coupling times (<30 min) at 0°C minimize side reactions.

Application-Specific Challenges

Q. How does the 4-vinylphenyl group influence the compound’s reactivity in polymer conjugation?

The vinyl group enables radical-mediated polymerization (e.g., with AIBN initiators) or thiol-ene "click" reactions. Challenges include:

- Steric Hindrance : Optimize solvent polarity (e.g., THF) to enhance accessibility .

- Sidechain Stability : Avoid strong acids/bases during Fmoc deprotection to prevent premature vinyl group reaction .

Q. What are the limitations of using this compound in enzymatic peptide ligation?

Enzymes (e.g., sortases) may exhibit low activity toward non-natural residues. Solutions:

- Mutagenesis : Engineer enzymes for broader substrate tolerance.

- Protecting Group Compatibility : Use orthogonal protecting groups (e.g., Alloc for lysine) to avoid interference .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in cell-based assays?

Variability may stem from:

- Impurity Profiles : Trace Fmoc-deprotection byproducts (e.g., dibenzofulvene) can skew results .

- Assay Interference : The 4-vinylphenyl group may quench fluorescence (e.g., in MTT assays). Validate with orthogonal assays (e.g., ATP luminescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.